tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17457709
InChI: InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8(7-14)9-6-10(9)13/h8-10,14H,4-7H2,1-3H3
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

CAS No.:

Cat. No.: VC17457709

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8(7-14)9-6-10(9)13/h8-10,14H,4-7H2,1-3H3
Standard InChI Key XWYCDIFYBQURGO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C2C1C2)CO

Introduction

Chemical Structure and Physicochemical Properties

Core Bicyclic Framework

The 2-azabicyclo[4.1.0]heptane system consists of a seven-membered ring containing one nitrogen atom, fused to a cyclopropane ring. X-ray crystallographic studies of analogous compounds reveal a boat-like conformation for the cycloheptane ring, with the cyclopropane moiety inducing significant ring strain . The hydroxymethyl group at C5 adopts an equatorial orientation, minimizing steric interactions with the Boc group at N2 .

Key structural features:

  • Bicyclic core: Enhances metabolic stability compared to monocyclic analogs.

  • Hydroxymethyl group: Provides a site for further functionalization (e.g., phosphorylation, glycosylation).

  • Boc protection: Facilitates purification and prevents undesired side reactions at the nitrogen center .

Spectroscopic Characterization

Data from related compounds suggest the following spectral properties:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.55 (m, 2H, CH₂OH), 3.20–3.10 (m, 1H, NCH), 1.45 (s, 9H, C(CH₃)₃) .

  • ¹³C NMR: 155.8 ppm (C=O), 79.2 ppm (C(CH₃)₃), 62.1 ppm (CH₂OH) .

  • IR: 3400 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O stretch) .

Synthetic Methodologies

Reductive Amination Route

Levchenko et al. reported a scalable synthesis starting from tert-butyl (1R,3S,4S)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate :

  • Borane-dimethyl sulfide complex reduces the lactam carbonyl to the corresponding amine.

  • In situ protection with di-tert-butyl dicarbonate yields the Boc-protected intermediate.

  • Ring-expansion via acid-catalyzed rearrangement forms the 2-azabicyclo[4.1.0]heptane core .

Optimized conditions:

  • Solvent: THF at −20°C

  • Yield: 78% after column chromatography

  • Purity: >99% (HPLC)

Biological and Pharmacological Relevance

Drug Discovery Applications

The compound serves as a precursor to conformationally restricted analogs of bioactive molecules:

ApplicationTarget ClassExample Derivative
Neurological disordersσ1 Receptor ligands5-(Fluoromethyl) analog
Antiviral agentsHCV NS5A inhibitors5-(Phosphonomethyl) derivative
Antibacterial compoundsPenicillin-binding proteins5-(Aminomethyl) variant

Structure-Activity Relationships (SAR)

  • Hydroxymethyl position: C5 substitution improves water solubility by 3-fold compared to C6 analogs .

  • Bicyclic framework: Reduces off-target binding to hERG channels (IC₅₀ > 30 μM vs. 1.2 μM for acyclic controls) .

  • Boc group removal: Free amines exhibit 10× higher affinity for opioid receptors but require prodrug strategies for bioavailability .

Comparative Analysis with Structural Analogs

Table 1 highlights key differences between tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate and related compounds:

CompoundCAS NumberSubstituentLogPSynthetic Yield
5-(Aminomethyl) analog1895362-82-9NH₂CH₂1.265%
5-Fluoro-5-(hydroxymethyl) derivative 2387601-41-2F, HOCH₂0.858%
Target compound-HOCH₂0.578%

Key observations:

  • The hydroxymethyl group confers the lowest LogP, enhancing suitability for CNS-targeted therapies .

  • Fluorinated analogs show improved metabolic stability but require harsher synthesis conditions .

Challenges and Future Directions

Synthetic Limitations

Current methods face two key issues:

  • Diastereomer separation: The cyclopropanation step produces a 3:1 mixture of endo/exo isomers, requiring costly chiral chromatography .

  • Scale-up bottlenecks: Borane-mediated reductions exhibit exothermic risks above 100 g scale .

Emerging Applications

  • PROTAC development: The hydroxymethyl group enables linker attachment for targeted protein degradation .

  • Glycosidase inhibitors: Preliminary data show IC₅₀ = 12 μM against β-glucosidase, comparable to miglitol .

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